
Copper;9,10-dioxidophenanthrene-2-sulfonate;hydron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;9,10-dioxidophenanthrene-2-sulfonate;hydron is a complex compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of copper ions coordinated with 9,10-dioxidophenanthrene-2-sulfonate ligands, which contribute to its distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper;9,10-dioxidophenanthrene-2-sulfonate;hydron typically involves the reaction of 9,10-dioxidophenanthrene-2-sulfonate with copper salts under controlled conditions. One common method includes the use of copper(II) sulfate and 9,10-dioxidophenanthrene-2-sulfonate in an aqueous medium, followed by the addition of a reducing agent to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Copper;9,10-dioxidophenanthrene-2-sulfonate;hydron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the copper center to a lower oxidation state.
Substitution: Ligand exchange reactions can occur, where the sulfonate group is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction can produce copper(I) species. Substitution reactions can result in a variety of copper complexes with different ligands .
Scientific Research Applications
Copper;9,10-dioxidophenanthrene-2-sulfonate;hydron has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Copper;9,10-dioxidophenanthrene-2-sulfonate;hydron involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Copper(II) phenanthroline complexes: These compounds share similar coordination chemistry and have been studied for their anticancer properties.
Naphthalene-2-sulfonates: These compounds have similar sulfonate groups and are used in various industrial applications.
Properties
Molecular Formula |
C28H15CuO10S2-5 |
|---|---|
Molecular Weight |
639.1 g/mol |
IUPAC Name |
copper;9,10-dioxidophenanthrene-2-sulfonate;hydron |
InChI |
InChI=1S/2C14H10O5S.Cu/c2*15-13-11-4-2-1-3-9(11)10-6-5-8(20(17,18)19)7-12(10)14(13)16;/h2*1-7,15-16H,(H,17,18,19);/p-5 |
InChI Key |
WKBPQSVWQAHEBX-UHFFFAOYSA-I |
Canonical SMILES |
[H+].C1=CC=C2C(=C1)C3=C(C=C(C=C3)S(=O)(=O)[O-])C(=C2[O-])[O-].C1=CC=C2C(=C1)C3=C(C=C(C=C3)S(=O)(=O)[O-])C(=C2[O-])[O-].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





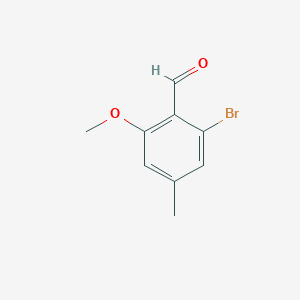

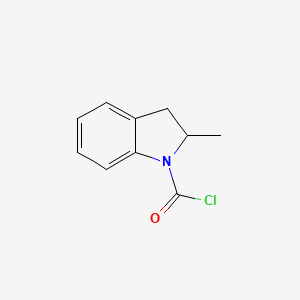
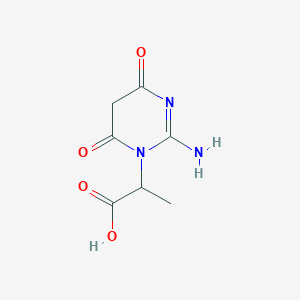
![3,4-Dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13105142.png)

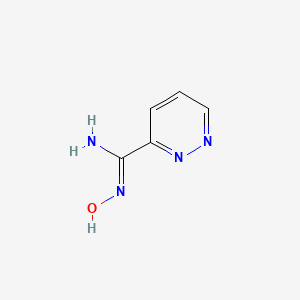
![3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105156.png)
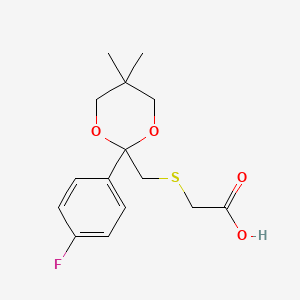

![[(2R,3R,4S,5S)-5-(7-acetamido-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13105182.png)
